2-Aminopyrimidine

Beschreibung

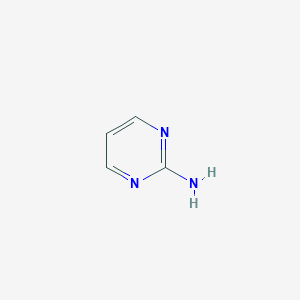

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXQPZWIHJMPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870459 | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-12-6 | |

| Record name | 2-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its inherent ability to engage in multiple hydrogen bonds and other non-covalent interactions has made it a cornerstone for the design of targeted therapies. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to support researchers in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ursolic acid derivative 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [2] |

| HeLa (Cervical) | 0.74 ± 0.13 | [2] | |

| LSD1 Inhibitor X43 | A549 (Lung) | 1.62 | [3] |

| THP-1 (Leukemia) | 1.21 | [3] | |

| FLT3 Inhibitor 15 | MV4-11 (Leukemia) | 0.00083 ± 0.00015 | |

| MOLM-13 (Leukemia) | 0.01055 ± 0.00170 | ||

| CDK9/HDAC Inhibitor 8e | MV-4-11 (Leukemia) | Not specified as IC50 | |

| FLT3/HDAC Dual Inhibitor 9e | MV-4-11 (Leukemia) | Not specified as IC50 | |

| Imidazo[1,2-a]pyrimidine 3g | 5RP7 (Multiple Myeloma) | <0.97 µg/mL |

Key Signaling Pathways in Cancer Targeted by this compound Derivatives

Many this compound-based anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways.

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers.

Caption: The RAS/Raf/MEK/ERK signaling cascade and points of inhibition.

The PI3K/AKT/mTOR pathway is another central signaling network that governs cell growth, proliferation, and metabolism. Its dysregulation is also frequently implicated in various cancers.

Caption: The PI3K/AKT/mTOR signaling pathway with potential inhibitory points.

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2c (cyclohexylamine derivative) | Staphylococcus aureus | 39 | |

| Bacillus subtilis | 39 | ||

| Chalcone-based derivative S1 | Staphylococcus aureus | 16.26 | |

| Chalcone-based derivative S7 | Bacillus subtilis | 17.34 | |

| Escherichia coli | 17.34 | ||

| Chalcone-based derivative S7 | Aspergillus niger (Fungus) | 17.34 | |

| Chalcone-based derivative S11 | Aspergillus niger (Fungus) | 17.34 |

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The table below summarizes the in vitro anti-inflammatory activity of pyrano[2,3-d]pyrimidine derivatives, which contain the this compound core structure.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 | |

| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 | |

| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 |

Enzyme Inhibition

Beyond kinase inhibition in cancer, this compound derivatives have been identified as potent inhibitors of other enzymes, such as β-glucuronidase, which is implicated in certain cancers and other diseases.

Quantitative Enzyme Inhibition Data

The following table shows the inhibitory activity of this compound derivatives against β-glucuronidase.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

General Experimental Workflow for Screening this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound derivatives.

Caption: A generalized workflow for drug discovery with 2-aminopyrimidines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and their cleavage products.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

β-Glucuronidase Inhibition Assay

This assay is used to screen for inhibitors of the β-glucuronidase enzyme.

Principle: The assay typically uses a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide (4MUG). The enzyme cleaves the substrate, releasing a product that can be quantified spectrophotometrically or fluorometrically. Inhibitors will reduce the rate of this reaction.

Protocol:

-

Assay Preparation: In a 96-well plate, add the β-glucuronidase enzyme solution, a buffer, and the test compound (this compound derivative) at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.

-

Reaction Termination (if necessary): Stop the reaction by adding a stop solution.

-

Measurement: Measure the absorbance or fluorescence of the product.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine is a heterocyclic aromatic organic compound that serves as a foundational scaffold in medicinal chemistry.[1] Its structural resemblance to the purine and pyrimidine bases found in nucleic acids allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[2] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts relevant to its application in research and development.

Core Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃ | [1] |

| Molecular Weight | 95.11 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 122-127 °C | |

| Boiling Point | 158 °C at 186 mbar (139.5 mmHg) | |

| pKa | 3.45 at 20 °C |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | ||

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Acetone | Easily Soluble | ||

| Chloroform | Easily Soluble | ||

| Diethyl Ether | Slightly Soluble | ||

| Benzene | Slightly Soluble | ||

| Non-polar solvents | Poorly soluble |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (in D₂O) | δ (ppm): 8.280, 6.764 | |

| ¹³C NMR (in DMSO-d₆)* | δ (ppm): 166.7, 162.7, 107.0, 23.5 | |

| IR Spectroscopy (cm⁻¹) | 3456-3182 (NH₂ stretch), ~1628 (NH₂ scissoring), ~1328 (C-N stretch) | |

| UV-Vis Spectroscopy | λ_max ~332 nm (for a derivative in ethanol) |

*Note: The provided ¹³C NMR data is for 2-amino-4,6-dimethylpyrimidine and serves as an estimation for the chemical shifts of this compound in a similar solvent.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on available equipment and specific sample characteristics.

Synthesis of this compound Derivatives via Ultrasound-Assisted Reaction

This protocol describes a green chemistry approach for the synthesis of this compound derivatives.

Materials:

-

Guanidine hydrochloride

-

Sodium carbonate

-

A β-dicarbonyl compound (e.g., acetylacetone)

-

Distilled water

-

Ultrasonic bath or probe

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, dissolve 0.052 mol of guanidine hydrochloride and 0.052 mol of sodium carbonate in 15 mL of distilled water with stirring.

-

To this solution, add 0.052 mol of the β-dicarbonyl compound (e.g., acetylacetone).

-

Place the reaction flask in a preheated water bath at 60°C.

-

Immerse an ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound for approximately 30 minutes, maintaining continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Dry, powdered sample of this compound

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Press the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool, then prepare a new sample.

-

Set the heating rate to a slower value (e.g., 1-2 °C per minute) and begin heating from a temperature about 15-20 °C below the approximate melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the solid appears wet) and the temperature at which the entire sample has turned into a clear liquid. This range is the melting point.

Determination of Solubility by the Gravimetric Method

The gravimetric method provides a quantitative measure of a solute's solubility in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Chosen solvent

-

Conical flask with a stopper

-

Analytical balance

-

Thermostatic water bath

-

Filtration apparatus (e.g., syringe filter or filter paper and funnel)

-

Pre-weighed evaporation dish or watch glass

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask.

-

Seal the flask and place it in a thermostatic water bath set to the desired temperature.

-

Stir or agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette, ensuring no solid particles are transferred. This can be aided by using a syringe filter.

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporation dish.

-

Weigh the evaporation dish containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solid is achieved.

-

The mass of the dissolved this compound is the final constant weight of the dish and solid minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Visualizations: Pathways and Logical Relationships

Signaling Pathway Inhibition by a this compound Derivative: Imatinib

Imatinib (Gleevec) is a tyrosine kinase inhibitor containing a this compound core. It is a prime example of targeted cancer therapy. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML). By blocking the ATP-binding site of this constitutively active kinase, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that lead to uncontrolled cell proliferation and survival.

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Experimental Workflow: Solubility Classification of an Organic Compound

The solubility of an organic compound in various solvents provides valuable information about its functional groups and molecular size. A systematic approach to solubility testing can classify a compound into one of several categories, guiding further analysis.

Caption: A flowchart for the systematic classification of organic compounds based on solubility.

Logical Relationship: Tautomerism of this compound

This compound can theoretically exist in two tautomeric forms: the amino form and the imino form. Spectroscopic and computational studies have shown that the amino tautomer is the more stable and predominant form. This equilibrium is a key chemical property influencing its reactivity and biological interactions.

Caption: The tautomeric equilibrium of this compound favors the more stable amino form.

References

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure and intricate hydrogen bonding network of 2-aminopyrimidine, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is crucial for understanding its solid-state properties, which directly influence its behavior in pharmaceutical formulations and its potential for co-crystal engineering.

Crystal Structure of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the Pcab space group . This centrosymmetric space group implies that the molecules are arranged in a highly ordered and symmetrical pattern within the crystal lattice.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a | 5.709(2) Å |

| b | 10.917(2) Å |

| c | 15.103(2) Å |

| α, β, γ | 90° |

| Z (molecules per unit cell) | 8 |

Data sourced from the work of Scheinbeim and Schempp (1976).[1]

Intermolecular Hydrogen Bonding Network

A defining feature of the this compound crystal structure is its extensive network of intermolecular hydrogen bonds. Each molecule of this compound possesses two hydrogen bond donors (the two hydrogen atoms of the amino group) and two hydrogen bond acceptors (the two nitrogen atoms within the pyrimidine ring).[2] This configuration facilitates the formation of a robust and intricate three-dimensional architecture.

The primary hydrogen bonding motif observed is the formation of centrosymmetrically related dimer-like pairs . These pairs are established through two distinct, non-equivalent hydrogen bonds. One of the amino hydrogens of a this compound molecule forms a hydrogen bond with one of the ring nitrogens of a neighboring molecule. This interaction is reciprocated, creating a stable dimeric unit. These dimeric pairs are then further interconnected, leading to a complex and stable crystal packing.

Table 2: Hydrogen Bond Geometry in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(amino) | H1 | N(ring) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| N(amino) | H2 | N(ring) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

Note: Specific quantitative data for hydrogen bond lengths and angles were not available in the provided search results. The table structure is provided for when such data becomes available.

Visualization of the Hydrogen Bonding Network

The following diagram, generated using the DOT language, illustrates the dimeric hydrogen bonding motif in the crystal structure of this compound.

Caption: Dimeric association of this compound molecules via hydrogen bonds.

Experimental Protocols

The determination of the crystal structure and the analysis of hydrogen bonding in this compound rely on sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the cornerstone for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow for SC-XRD

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by the slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, acetone). The slow evaporation rate is critical to obtain crystals of sufficient size and quality for diffraction.

-

Crystal Mounting: A single crystal with well-defined faces and dimensions of approximately 0.2-0.5 mm is carefully selected under a microscope and mounted on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: The mounted crystal is placed on a four-circle diffractometer. The crystal is then exposed to a monochromatic X-ray beam (typically Mo Kα radiation with a wavelength of 0.71073 Å). A series of diffraction images are collected as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing and Structure Solution: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors. The crystal structure is then solved using direct methods, which are computational algorithms that determine the initial phases of the structure factors.

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and accuracy. The final output is typically a Crystallographic Information File (CIF).

Neutron Diffraction

While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is the preferred method for accurately locating hydrogen atoms due to the neutron's sensitivity to atomic nuclei.

Experimental Workflow for Neutron Diffraction

Caption: Workflow for neutron diffraction analysis of hydrogen bonding.

Detailed Methodology:

-

Crystal Growth and Preparation: A significantly larger single crystal of this compound (typically >1 mm³) is required for neutron diffraction compared to SC-XRD. For improved signal-to-noise, the sample can be deuterated by recrystallizing from a deuterated solvent. This is because deuterium has a larger coherent scattering cross-section and a much smaller incoherent scattering cross-section than hydrogen.

-

Data Collection: The crystal is mounted and placed in a beam of thermal neutrons from a nuclear reactor or a spallation source. The diffraction pattern is recorded using a position-sensitive detector.

-

Data Analysis and Refinement: The collected data is processed to obtain the intensities of the Bragg reflections. Fourier maps are then calculated from the neutron diffraction data, which will clearly show the positions of the hydrogen (or deuterium) atoms. The entire crystal structure, including the precise locations of the hydrogen atoms, is then refined. This allows for a highly accurate determination of the hydrogen bond geometries.

Conclusion

The solid-state structure of this compound is characterized by its orthorhombic crystal system and a robust hydrogen-bonding network that forms centrosymmetric dimer-like pairs. Understanding this intricate architecture is fundamental for predicting its physical properties and for the rational design of new materials, including co-crystals with tailored functionalities. The experimental protocols of single-crystal X-ray and neutron diffraction provide the necessary tools for the detailed elucidation of such crystalline systems, offering invaluable insights for researchers in the fields of crystallography, materials science, and drug development.

References

2-Aminopyrimidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a quintessential privileged structure in medicinal chemistry, consistently serving as a foundational backbone for a multitude of clinically successful and investigational therapeutic agents. Its remarkable versatility, stemming from its unique electronic properties and ability to engage in crucial hydrogen bonding interactions, allows for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, diverse biological activities, and its pivotal role in targeting key signaling pathways implicated in various pathologies.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound scaffold is a key factor contributing to its prevalence in drug discovery. A variety of robust and versatile synthetic routes have been established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Protocols

One of the most common and efficient methods for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[1] Another widely employed strategy is the nucleophilic substitution reaction of a suitably functionalized pyrimidine, such as 2-amino-4,6-dichloropyrimidine, with various amines.[2]

A generalized workflow for the synthesis of this compound derivatives is depicted below.

Detailed Experimental Protocols

Protocol 1: Synthesis via Condensation of Chalcones with Guanidine Hydrochloride [3]

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure this compound derivative.

Protocol 2: Synthesis via Nucleophilic Substitution [2][4]

-

Reactant Mixture: In a sealed vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), a substituted amine (1 equivalent), and triethylamine (2 equivalents).

-

Heating: Heat the mixture under solvent-free conditions at 80-90 °C.

-

Monitoring: Monitor the reaction progress by TLC.

-

Isolation: Upon completion, add distilled water to the reaction mixture to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the desired this compound derivative.

Biological Activities and Therapeutic Applications

The this compound scaffold has been successfully incorporated into drugs targeting a wide range of diseases, demonstrating its broad therapeutic potential.

Kinase Inhibition in Oncology

A significant number of clinically approved and investigational anticancer agents are this compound-based kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, forming key hydrogen bonds with the kinase hinge region.

Table 1: this compound-Based Kinase Inhibitors and their Biological Activity

| Compound | Target Kinase(s) | IC50 | Disease Indication |

| Imatinib | Bcr-Abl, c-KIT, PDGFR | 250-1000 nM | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |

| Nilotinib | Bcr-Abl | <30 nM | CML |

| Dasatinib | Bcr-Abl, SRC family | <1 nM | CML, Acute Lymphoblastic Leukemia (ALL) |

| Ribociclib | CDK4/6 | 10 nM (CDK4), 39 nM (CDK6) | Breast Cancer |

| Palbociclib | CDK4/6 | 11 nM (CDK4), 16 nM (CDK6) | Breast Cancer |

| Abemaciclib | CDK4/6 | 2 nM (CDK4), 10 nM (CDK6) | Breast Cancer |

| Brigatinib | ALK, EGFR | 0.6 nM (ALK) | Non-Small Cell Lung Cancer (NSCLC) |

| Osimertinib | EGFR (T790M) | <10 nM | NSCLC |

Signaling Pathways Targeted by this compound Kinase Inhibitors

The efficacy of these drugs stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Organism | MIC (µg/mL) |

| Compound 2c | S. aureus | 0.039 |

| Compound 2c | B. subtilis | 0.039 |

| Derivative from | Gram-positive bacteria | Varies |

| Derivative from | Gram-negative bacteria | Varies |

| Derivative from | Yeast | Varies |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Therapeutic Areas

The therapeutic utility of the this compound scaffold extends beyond oncology and infectious diseases.

β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are associated with certain cancers and inflammatory conditions. Several this compound derivatives have been identified as potent inhibitors of this enzyme.

Table 3: β-Glucuronidase Inhibitory Activity of this compound Derivatives

| Compound ID | IC50 (µM) |

| Compound 24 | 2.8 ± 0.10 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Experimental Protocol: β-Glucuronidase Inhibition Assay

-

Assay Mixture: Prepare an assay mixture containing the β-glucuronidase enzyme, the test compound, and a suitable buffer in a 96-well plate.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

-

Measurement: Measure the formation of p-nitrophenol spectrophotometrically at a specific wavelength over time.

-

IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Histamine H4 Receptor Antagonism: this compound derivatives have been developed as antagonists of the histamine H4 receptor, showing potential in the treatment of inflammatory and pain conditions.

Conclusion

The this compound scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its synthetic tractability and inherent ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in drug discovery. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of disease biology, promises to yield the next generation of innovative medicines for a wide spectrum of human diseases.

References

- 1. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Aminopyrimidine: A Technical Guide to its Applications in Biomolecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and biomolecule synthesis. Its unique structural features and versatile reactivity make it a valuable building block for the creation of a diverse array of biologically active molecules. Present in numerous FDA-approved drugs, this heterocyclic amine is a critical pharmacophore that imparts desirable properties to parent molecules, including enhanced binding affinity and improved metabolic stability. This technical guide provides an in-depth review of the applications of this compound in the synthesis of biomolecules, with a focus on the generation of bioactive derivatives and its role in the construction of nucleic acid and peptide-based structures.

Synthesis of Bioactive this compound Derivatives

A primary application of this compound in biomolecule synthesis is its use as a precursor for a wide range of derivatives with therapeutic potential. These derivatives have been shown to exhibit a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common synthetic strategy involves the nucleophilic substitution of functionalized 2-aminopyrimidines.

General Synthesis Workflow

The synthesis of this compound derivatives often starts from a commercially available, substituted this compound, such as 2-amino-4,6-dichloropyrimidine. This precursor can then undergo nucleophilic substitution reactions with various amines to yield a library of derivatives.

Experimental Protocol: Synthesis of this compound Derivatives as β-Glucuronidase Inhibitors

The following protocol is adapted from a study synthesizing a series of this compound derivatives and evaluating their potential as β-glucuronidase inhibitors.[1][2][3][4][5]

Materials:

-

2-amino-4,6-dichloropyrimidine (3 mmol)

-

Substituted amine (3 mmol)

-

Triethylamine (6 mmol)

-

Distilled water

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture in a solvent-free condition at 80–90 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Upon completion of the reaction, add distilled water to the reaction mixture.

-

Filter the resulting precipitate.

-

Crystallize the crude product from ethanol to yield the purified this compound derivative.

-

In cases where a precipitate does not form upon the addition of water, the water can be removed under vacuum, and the crude product can be purified by crystallization from ethanol.

Quantitative Data: Yields and Biological Activity

The following table summarizes the reaction times, yields, and in vitro β-glucuronidase inhibitory activity for a selection of synthesized this compound derivatives.

| Compound | Substituted Amine | Reaction Time (h) | Yield (%) | IC₅₀ (µM) for β-Glucuronidase |

| 8 | 4-n-Butoxyaniline | 4 | 86 | 72.0 ± 6.20 |

| 9 | 4-n-Octoxyaniline | 4.5 | 88 | 126.43 ± 6.16 |

| 22 | 2,3-Dichloroaniline | 5 | 82 | 300.25 ± 12.5 |

| 23 | 2,4-Dichloroaniline | 6 | 85 | 257.0 ± 4.18 |

| 24 | 2,5-Dichloroaniline | 6 | 89 | 2.8 ± 0.10 |

| Standard | D-saccharic acid 1,4-lactone | - | - | 45.75 ± 2.16 |

Applications in the Synthesis of Modified Nucleic Acids

While direct incorporation of this compound into oligonucleotides is a specialized area, the principles of solid-phase synthesis allow for the inclusion of various modified bases. The closely related 2-aminopyridine has been successfully used as a cytosine mimic in Peptide Nucleic Acids (PNAs), highlighting the potential for this compound in similar applications. PNAs are synthetic analogs of DNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain.

Conceptual Workflow: Incorporation of a Modified Pyrimidine Base into an Oligonucleotide

The standard method for chemically synthesizing oligonucleotides is the phosphoramidite method, which is performed on a solid support. This process involves a four-step cycle that is repeated for each nucleotide added to the growing chain. A modified pyrimidine, such as a this compound derivative, would be introduced as a phosphoramidite building block.

Role in Peptide Modification and Drug Discovery

The this compound moiety is a key feature in many kinase inhibitors and other therapeutic agents. While direct incorporation into a peptide backbone during solid-phase synthesis is not a standard procedure, peptides can be modified post-synthetically with this compound-containing reactive groups. This approach allows for the conjugation of a peptide to a small molecule containing the this compound scaffold, thereby combining the targeting capabilities of the peptide with the therapeutic action of the this compound derivative.

Logical Relationship: this compound Derivatives as Enzyme Inhibitors

Many this compound derivatives function as enzyme inhibitors by competing with the natural substrate for binding to the enzyme's active site. This inhibitory action can modulate signaling pathways and produce a therapeutic effect.

Conclusion

This compound continues to be a molecule of significant interest for researchers in biomolecule synthesis and drug discovery. Its utility as a scaffold for generating diverse libraries of bioactive compounds is well-established. While its direct incorporation into the backbones of oligonucleotides and peptides presents synthetic challenges, its use in modified nucleic acid analogs like PNAs and for the post-synthesis modification of peptides underscores its versatility. The continued exploration of novel synthetic methodologies and applications for this compound and its derivatives will undoubtedly lead to the development of new and improved therapeutic agents and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. twistbioscience.com [twistbioscience.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Incorporation of 2'-amido-nucleosides in oligodeoxynucleotides and oligoribonucleotides as a model for 2'-linked conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Computational and Theoretical Studies of 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and theoretical studies conducted on 2-aminopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its scaffold is a privileged structure found in numerous biologically active molecules, including inhibitors of kinases and other enzymes.[1][2] Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structural, electronic, and spectroscopic properties of this compound and its derivatives, thereby guiding the design of novel therapeutic agents and functional materials.

Molecular Structure and Geometry

Computational chemistry provides a powerful lens for examining the three-dimensional structure of this compound at the atomic level. Methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly with the B3LYP functional, have been employed to calculate the optimized molecular geometry.[3] These calculations consistently show good agreement with experimental data obtained from techniques like X-ray diffraction.[1]

The fundamental structure consists of a pyrimidine ring with an amino group at the C2 position.[4] The planarity of the molecule and the orientation of the amino group are key determinants of its chemical behavior and intermolecular interactions. Theoretical studies have confirmed that the C-N bonds within the pyrimidine ring exhibit partial double bond character.

Caption: Ball-and-stick model of this compound with atom numbering.

Table 1: Optimized Geometrical Parameters of this compound Calculated using the B3LYP method.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.34 | - |

| C2-N3 | 1.34 | - |

| C2-N(amino) | 1.36 | - |

| N1-C2-N3 | - | 126.5 |

| H-N-H | - | 116.0 |

(Data sourced from theoretical calculations which show good agreement with experimental data)

Electronic Properties and Reactivity

The electronic characteristics of this compound are fundamental to its reactivity and its ability to interact with biological targets. Computational analyses, including HOMO-LUMO, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies, provide critical insights.

2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized, facilitating charge transfer within the molecule. For this compound, the HOMO is typically localized over the amino group and the pyrimidine ring, while the LUMO is distributed over the ring system. This distribution indicates that the ring is susceptible to nucleophilic attack and that the amino group is a primary site for electrophilic interactions.

2.2. Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the regions of negative potential (typically colored red or yellow) are concentrated around the electronegative nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The region around the amino group's hydrogen atoms shows a positive potential (blue), highlighting it as a hydrogen bond donor site.

2.3. Natural Bond Orbital (NBO) Analysis

NBO analysis helps to understand the delocalization of electron density and the nature of intramolecular interactions. In a copper (II) complex of this compound, DFT calculations and NBO analysis were used to determine the degree of covalency in the coordination bonds, revealing how the amine group participates in the coordination environment.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 to -6.8 eV |

| LUMO Energy | -0.8 to -1.5 eV |

| HOMO-LUMO Gap | ~5.0 to 5.4 eV |

| Dipole Moment | ~1.7 to 2.0 Debye |

(Values are approximate and vary depending on the level of theory and basis set used in the calculations)

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule's functional groups and bonding structure. DFT calculations are highly effective in predicting the vibrational frequencies of molecules like this compound and its derivatives. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.

Key vibrational modes for this compound include:

-

N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region.

-

Ring Stretching: The C-C and C-N stretching vibrations of the pyrimidine ring appear in the 1400-1600 cm⁻¹ range.

-

NH₂ Scissoring: This bending vibration is usually found around 1600-1650 cm⁻¹.

The agreement between the observed and calculated spectra is generally excellent, confirming the accuracy of the computed molecular structure.

Table 3: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Theoretical (DFT/B3LYP) | Experimental (FT-IR/FT-Raman) |

| N-H Asymmetric Stretch | ~3611 | ~3442 |

| N-H Symmetric Stretch | ~3489 | ~3300 |

| NH₂ Scissoring | ~1611 | ~1628 |

| Ring Breathing | ~988 | ~992 |

(Data compiled from various spectroscopic studies)

Applications in Drug Development

The this compound scaffold is a cornerstone in modern drug discovery, appearing in numerous inhibitors targeting enzymes like kinases and β-glucuronidase. Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are pivotal in this field.

4.1. Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is used to understand the binding modes and affinities of this compound derivatives with their biological targets. For example, docking studies have shown that derivatives of this compound can form crucial hydrogen bonds with key residues in the active sites of kinases like IGF1R and EGFR, explaining their inhibitory activity. Similarly, docking has been used to predict the binding interactions of this compound derivatives as β-glucuronidase inhibitors, where hydrogen bonding with residues like Phe161 was identified as important.

4.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models have been developed to predict their inhibitory activity against targets such as Mycobacterium tuberculosis protein kinase B. These models use various molecular descriptors (e.g., electronic, topological, and quantum chemical) to identify the structural features that are critical for potency, guiding the synthesis of more effective analogs.

Caption: A general workflow for computational drug design.

Methodologies and Protocols

The accuracy of computational studies heavily relies on the chosen methodology. The following sections outline standard protocols for the key techniques discussed.

5.1. Density Functional Theory (DFT) Protocol

DFT calculations are the workhorse for investigating the geometry, electronic structure, and vibrational properties of molecules.

-

Structure Drawing: The initial 3D structure of this compound is drawn using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP hybrid functional combined with a basis set such as 6-31+G or 6-311++G**, which includes polarization and diffuse functions for better accuracy.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Property Calculation: Electronic properties like HOMO-LUMO energies, MEP, and NBO are calculated from the optimized geometry.

5.2. Molecular Docking Protocol

Molecular docking simulations predict the interaction between a ligand and a protein.

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of the this compound derivative is generated and its energy is minimized. Tautomeric and protonation states are considered.

-

Grid Generation: A docking grid is defined around the active site of the protein, specifying the region where the ligand is allowed to bind.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, MOE-Dock) is used to sample different conformations and orientations of the ligand within the active site.

-

Analysis: The resulting poses are scored based on their predicted binding affinity. The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues.

References

The Rising Potential of 2-Aminopyrimidine in Nonlinear Optical Materials: A Technical Guide

An in-depth exploration of the synthesis, characterization, and theoretical underpinnings of 2-aminopyrimidine-based materials for advanced nonlinear optical applications.

The quest for novel materials with superior nonlinear optical (NLO) properties is a driving force in the advancement of photonics, optoelectronics, and high-speed optical data processing.[1] Among the promising candidates, organic materials, particularly those with π-conjugated systems, have garnered significant attention due to their large nonlinear optical coefficients, rapid response times, and the flexibility for synthetic modification.[2] Within this class of materials, this compound and its derivatives have emerged as a compelling scaffold for the design of new NLO chromophores.[1][3] This technical guide delves into the core aspects of this compound's potential in NLO materials, offering insights for researchers, scientists, and professionals in drug development and material science.

Synthesis of this compound-Based NLO Materials

The versatility of the this compound structure allows for the synthesis of a diverse range of derivatives and co-crystals with tailored NLO properties. Common synthetic strategies involve condensation reactions, cyclization of precursors, and co-crystallization with other organic or inorganic molecules.[4]

One prevalent method for creating novel NLO-active crystals is through the slow evaporation of a solution containing this compound and a selected co-former. This technique has been successfully employed to grow single crystals of this compound with pimelic acid and boric acid. The formation of co-crystals is often guided by principles of crystal engineering, where hydrogen bonding and other intermolecular interactions play a crucial role in establishing a non-centrosymmetric crystal structure, a prerequisite for second-order NLO activity.

Derivatives of this compound can also be synthesized to enhance its NLO response. For instance, reactions with various amines can introduce different functional groups to the pyrimidine ring, thereby modifying the electronic and optical properties of the molecule.

Experimental Protocol: Synthesis of 2-Aminopyrimidinium p-Aminobenzoate (PA2A) Single Crystal

A representative method for the synthesis and growth of a this compound-based NLO crystal is the slow evaporation solution growth technique used for 2-aminopyridinium p-Aminobenzoate (a structurally related compound demonstrating the principle).

Materials:

-

2-Aminopyridine

-

p-Aminobenzoic acid

-

Ethanol

-

Deionized water

-

Whatman filter paper

Procedure:

-

Equimolar ratios of 2-aminopyridine and p-aminobenzoic acid are dissolved in an ethanol-water mixed solvent (e.g., 80 ml).

-

The solution is continuously stirred for approximately 6 hours to ensure a homogeneous concentration.

-

The resulting solution is filtered using Whatman filter paper to remove any impurities.

-

The filtered solution is transferred to a beaker and covered with a perforated sheet to control the rate of solvent evaporation.

-

The solution is allowed to slowly evaporate at room temperature.

-

After a period of two to three weeks, spontaneous nucleation occurs, leading to the formation of single crystals.

-

Well-formed, good-quality single crystals are then harvested from the solution.

Nonlinear Optical Properties of this compound Materials

The NLO response of a material is characterized by its ability to alter the properties of light passing through it, leading to phenomena such as second-harmonic generation (SHG) and third-order nonlinear effects.

Second-Harmonic Generation (SHG): SHG is a second-order NLO process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (half the wavelength). This property is particularly significant for applications like frequency doubling in lasers to produce green and blue light from infrared sources. The efficiency of SHG is highly dependent on the crystal's symmetry; a non-centrosymmetric crystal structure is essential for observing this effect.

Third-Order NLO Susceptibility (χ(3)): Third-order NLO effects are described by the third-order nonlinear susceptibility, χ(3). These effects include nonlinear absorption and the nonlinear refractive index, which are crucial for applications in optical switching, optical data storage, and optical limiting. Materials with a high χ(3) value are sought after for these advanced applications.

Quantitative NLO Data for this compound and Related Compounds

| Compound/Material | NLO Property | Value | Reference Compound |

| 2-Aminopyridinium p-Aminobenzoate (PA2A) | SHG Efficiency | 2.2 times | KDP |

| 2-Amino-3-nitropyridinium chloride | SHG Efficiency | ~15 times | KDP |

| 2-Amino-3-nitropyridinium bromide | SHG Efficiency | ~10 times | KDP |

| 2-Amino-3-nitropyridinium iodide | SHG Efficiency | 1.5 times | KDP |

| 2-Aminopyrimidinium(1+) hydrogen phosphite | d₂₂ | 0.85 pm/V | - |

| Pyrimidine Derivative (PMMS) | χ(3) | Superior to known chalcone derivatives | Chalcone derivatives |

| 3,4-diaminopyridine solution | Nonlinear refractive index (n₂) | ~10⁻⁸ cm²/W | - |

| 3,4-diaminopyridine solution | Nonlinear absorption coefficient (β) | ~10⁻⁴ cm/W | - |

Experimental Characterization of NLO Properties

Several experimental techniques are employed to characterize the NLO properties of materials.

Kurtz-Perry Powder Technique: This is a widely used method for assessing the SHG efficiency of a powdered crystalline material. A high-intensity laser beam is directed onto the sample, and the intensity of the generated second-harmonic light is measured and compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP).

Experimental Protocol: Kurtz-Perry Powder SHG Measurement

Equipment:

-

High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)

-

Sample holder for powdered material

-

Photomultiplier tube (PMT) or other suitable detector

-

Optical filters to isolate the second-harmonic signal

-

Reference material (e.g., powdered KDP)

Procedure:

-

The synthesized crystal is ground into a fine powder and sieved to obtain a uniform particle size.

-

The powdered sample is packed into a sample holder.

-

The pulsed laser beam is directed onto the sample.

-

The output light is passed through a filter to block the fundamental wavelength and transmit only the second-harmonic signal.

-

The intensity of the second-harmonic light is measured by the detector.

-

The same procedure is repeated with the reference material (KDP) under identical conditions.

-

The SHG efficiency of the sample is determined by comparing its second-harmonic intensity to that of the reference.

Z-Scan Technique: The Z-scan technique is a powerful method for determining the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the third-order susceptibility χ(3). The experiment involves moving the sample along the propagation path (z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field.

Theoretical Framework and Structure-Property Relationship

Computational studies, particularly those based on Density Functional Theory (DFT), play a crucial role in understanding and predicting the NLO properties of this compound derivatives. These theoretical calculations can provide insights into molecular properties such as polarizability and hyperpolarizability, which are microscopic origins of the macroscopic NLO response.

The relationship between the molecular structure and the NLO properties is a key aspect of designing efficient NLO materials. For second-order NLO effects, the arrangement of molecules in the crystal lattice is paramount. A non-centrosymmetric space group is a fundamental requirement for a non-zero second-order susceptibility. Intermolecular interactions, such as hydrogen bonds, can play a significant role in dictating the crystal packing and, consequently, the NLO activity. For instance, in co-crystals of this compound with boric acid, the extensive network of hydrogen bonds leads to the formation of a non-centrosymmetric crystal structure in one of the polymorphs, making it NLO active.

The π-deficient and electron-withdrawing nature of the pyrimidine core, combined with its aromatic and coplanar characteristics, makes it an ideal building block for creating "push-pull" molecules that can enhance NLO properties.

Visualizations

Caption: Experimental workflow for this compound NLO materials.

Caption: Structure-property relationship in NLO materials.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of materials for nonlinear optical applications. Their synthetic accessibility, coupled with the potential for tuning their electronic and crystalline structures, offers a fertile ground for the development of novel NLO materials with enhanced performance. The synergy between experimental synthesis, advanced characterization techniques, and computational modeling will be instrumental in unlocking the full potential of these compounds. Future research will likely focus on the design of more complex derivatives with optimized charge-transfer characteristics and the exploration of novel co-crystals to achieve superior NLO responses for next-generation photonic and optoelectronic devices.

References

- 1. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijaerd.org [ijaerd.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The 2-Aminopyrimidine Scaffold: A Versatile Core for Potent Enzyme Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminopyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its unique structural and electronic properties, particularly its capacity for hydrogen bonding and dipole-dipole interactions, make it an ideal foundation for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the discovery and development of this compound derivatives as enzyme inhibitors, with a focus on their quantitative activity, experimental evaluation, and impact on key signaling pathways.

Quantitative Analysis of Enzyme Inhibition

The potency of this compound derivatives has been demonstrated against a range of clinically relevant enzymes. The following tables summarize the inhibitory activities (IC50 values) of various derivatives against key enzyme targets, providing a comparative analysis of their structure-activity relationships (SAR).

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

| Compound/Derivative Class | Target Enzyme | IC50 Value (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [1] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [1] |

| ENMD-2076 | Aurora A | 14 | [1] |

| AMG900 | Aurora B | 4 | [1] |

| PF-03814735 | Aurora A | 0.8 | [1] |

| BI2536 | PLK1 | 0.83 | |

| BI6727 | PLK1 | 0.87 | |

| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A | 309 | |

| Compound 12a (2,4-disubstituted pyrimidine) | Aurora B | 293 | |

| Pyridopyrimidine derivative 5 | EGFR | - | |

| Pyridopyrimidine derivative 5 | CDK4/cyclin D1 | - | |

| Pyridopyrimidine derivative 10 | EGFR | - | |

| Pyridopyrimidine derivative 10 | CDK4/cyclin D1 | - | |

| Compound 2n (this compound derivative) | FGFR4 | 2.6 | |

| Thienopyrimidine derivative 30 | c-Met | 25 | |

| Thienopyrimidine derivative 30 | VEGFR-2 | 48 | |

| Pyrimidine sulfonamide derivative 16 | VEGFR-2 | 140 | |

| 4-methoxyphenyl pyrimidine derivative 15 | VEGFR-2 | 98 | |

| 4-methoxyphenyl pyrimidine derivative 15 | EGFR TK | 71 | |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 5 | JAK2 | - | |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 6 | JAK2 | - | |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 7 | JAK2 | - |

Note: '-' indicates that the specific IC50 value was not provided in the abstract, but the compound was reported as a potent inhibitor.

Table 2: Inhibitory Activity of this compound Derivatives against Other Enzymes

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 | |

| Compound 4p (2-amino-4,6-diarylpyrimidine) | α-glucosidase | 0.087 ± 0.01 | |

| Compound 4p (2-amino-4,6-diarylpyrimidine) | α-amylase | 0.189 ± 0.02 | |

| Compound 6p (2-amino-4,6-diarylpyrimidine) | α-glucosidase | 0.095 ± 0.03 | |

| Compound 6p (2-amino-4,6-diarylpyrimidine) | α-amylase | 0.214 ± 0.03 | |

| Rutin (Standard) | α-glucosidase | 0.192 ± 0.02 | |

| Rutin (Standard) | α-amylase | 0.224 ± 0.02 |

Experimental Protocols

The discovery and characterization of this compound-based enzyme inhibitors involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with guanidine. This approach allows for the facile introduction of a wide variety of substituents at the 4- and 6-positions of the pyrimidine ring, enabling extensive exploration of the structure-activity relationship (SAR).

General Procedure:

-

Reaction Setup: To a solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, isopropanol), add an equimolar amount of guanidine hydrochloride and a base (e.g., sodium ethoxide, potassium carbonate).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases is determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader (luminometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-